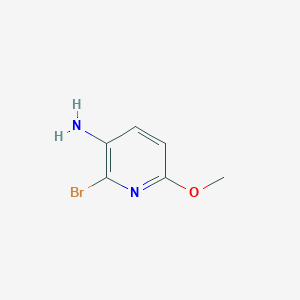

3-アミノ-2-ブロモ-6-メトキシピリジン

概要

説明

3-Amino-2-bromo-6-methoxypyridine is a compound that is closely related to various pyridine derivatives synthesized for pharmaceutical and chemical applications. Although the specific compound is not directly synthesized in the provided papers, the methods and structures of similar compounds offer insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multiple steps, including substitution, nitration, ammoniation, and oxidation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a regioselective reaction, methoxylation, and bromination steps to achieve the desired product with an overall yield of 67% . Similarly, the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine demonstrates a practical synthetic route with high regioselectivity and excellent yield . These methods could potentially be adapted for the synthesis of 3-amino-2-bromo-6-methoxypyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the molecular structure and vibrational spectra of 3-amino-2-bromopyridine were studied using density functional methods, providing detailed information on the geometry and electronic properties of the molecule . This information is crucial for understanding the reactivity and potential applications of 3-amino-2-bromo-6-methoxypyridine.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including aminomethylation, acetylation, and reactions with nucleophiles. The aminomethylation of 3-hydroxy-6-methylpyridine derivatives has been investigated, showing that the reaction is directed primarily to position 6 of the pyridine ring . These findings suggest that the amino group in 3-amino-2-bromo-6-methoxypyridine could also participate in similar reactions, affecting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as amino, bromo, and methoxy groups can affect the compound's solubility, boiling point, and stability. The experimental and theoretical study of 3-amino-2-bromopyridine provides insights into its vibrational frequencies and electronic properties, which are relevant for understanding the properties of 3-amino-2-bromo-6-methoxypyridine .

科学的研究の応用

有機合成

3-アミノ-2-ブロモ-6-メトキシピリジンは、有機合成における原料および中間体として使用されます。 その独特の構造により、複雑な分子の構築、特に多くの医薬品に存在する複素環式化合物の合成に適しています .

医薬品業界

医薬品分野では、この化合物は、医薬品有効成分 (API) を作成するための構成要素として役立ちます。 その臭素とアミノ基は反応性部位であり、さらに修飾して幅広い医薬品を製造することができます .

農薬生産

この化学物質は、農薬業界でも重要です。殺虫剤、除草剤、殺菌剤の合成に使用できます。 メトキシ基の存在は、農薬の溶解性を高めるのに有利であり、これは有効性にとって重要です .

染料分野

この化合物は、染料分野でも応用が見られます。繊維やその他の材料の着色剤を生産するのに関与しています。 臭素原子は、染料合成において不可欠なさまざまなカップリング反応に関与することができます .

ナノクリスタル性能向上

最近の研究では、3-アミノ-2-ブロモ-6-メトキシピリジンを使用して、後処理法によりFA0.8Cs0.2PbBr3ナノクリスタルを不動態化できることが示されており、性能が大幅に向上しています .

配位化学のためのリガンド

これは、ピリジンの鉛 (Pb) などの金属との配位結合を強化できるドナー-アクセプターリガンドとして機能し、材料科学と触媒において有益です .

作用機序

Target of Action

3-Amino-2-bromo-6-methoxypyridine is primarily used as a ligand in the formation of nanocrystals . The compound’s primary target is the Pb2+ ion in the nanocrystal structure . The role of this target is to form a coordination bond with the pyridine group of the compound, which is crucial for the stability and performance of the nanocrystals .

Mode of Action

The compound interacts with its target through a donor-acceptor interaction . This interaction greatly enhances the coordination bond of pyridine-Pb2+, resulting in an improvement in the performance of the nanocrystals . The compound is introduced to passivate the nanocrystals by a post-processing method .

Biochemical Pathways

The compound’s interaction with pb2+ ions suggests it may play a role in the formation and stabilization of nanocrystals . These nanocrystals can be used in various applications, including light-emitting diodes (LEDs) and solar cells .

Result of Action

The introduction of 3-Amino-2-bromo-6-methoxypyridine results in an improvement in the performance of the nanocrystals . Specifically, it leads to a 95.99% photoluminescence quantum yield (PLQY) , a 6-month stability in solution , and a 26% decrease in trap density . In the context of light-emitting diodes (LEDs), the maximum luminance, the maximum current efficiency, and EQE increased by 69%, 110%, and 111%, respectively .

Action Environment

The action of 3-Amino-2-bromo-6-methoxypyridine is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is typically stored at ambient temperature . Additionally, the compound’s effectiveness in passivating nanocrystals may be influenced by the specific conditions under which the nanocrystals are formed and used .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPDRKSRZCMGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570043 | |

| Record name | 2-Bromo-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135795-46-9 | |

| Record name | 2-Bromo-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-methoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Amino-2-bromo-6-methoxypyridine interact with FA0.8Cs0.2PbBr3 nanocrystals and what are the downstream effects on their performance?

A1: 3-Amino-2-bromo-6-methoxypyridine (ABMeoPy) acts as a donor-acceptor ligand, interacting with the surface of FA0.8Cs0.2PbBr3 nanocrystals (NCs) through a post-processing passivation method []. The donor-acceptor nature of ABMeoPy significantly strengthens the coordination bond between the pyridine nitrogen and the lead (Pb2+) ions present on the NC surface. This enhanced passivation leads to several improvements in NC performance:

- Increased Photoluminescence Quantum Yield (PLQY): The PLQY reaches 95.99% after ABMeoPy treatment, indicating a significant reduction in non-radiative recombination pathways and improved light emission efficiency [].

- Enhanced Stability: ABMeoPy passivation significantly improves the solution stability of the NCs, extending their lifespan to 6 months []. This suggests a protective effect against degradation caused by environmental factors.

- Reduced Trap Density: ABMeoPy treatment leads to a 26% decrease in trap density within the NCs []. This reduction in surface defects further contributes to enhanced PLQY and overall device performance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)

![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)

![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)